5-Styrylresorcinol

Descripción general

Descripción

5-Styrylresorcinol is a natural product found in Pentarhizidium orientale, Pinus mugo, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antifungal Properties

5-Styrylresorcinol and its derivatives demonstrate significant antifungal properties. A study isolated 5-(8′Z-heptadecenyl)resorcinol from etiolated rice seedlings, showing effectiveness against the rice blast fungus, Pyricularia oryzae. This compound was found to be produced after germination, reaching a concentration of 50 μg g−1 fresh weight on day 6 (Suzuki et al., 1996).

Anticancer Potential

5-Styrylresorcinol derivatives, such as styryl-lactones, exhibit potential anticancer properties. A review focusing on Goniothalamin, a naturally occurring styryl-lactone, highlights its antiproliferative activity against cancer cells, primarily through the induction of apoptosis in target cells (Seyed et al., 2014). Additionally, 5-acetyl goniothalamin, derived from Goniothalamus marcanii, has shown promising anticancer effects against breast cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation (Boonmuen et al., 2016).

Antibacterial and Antileishmanial Activities

5-Alkylresorcinols isolated from the mushroom Merulius incarnatus exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Some of these compounds have also shown activity against leishmania, suggesting their potential as therapeutic agents against bacterial and parasitic infections (Jin & Zjawiony, 2006).

Antioxidant Effects

Alkylresorcinols, such as 5-n-pentadecylresorcinol, have been studied for their antioxidant properties. However, they exhibit low hydrogen donation and peroxyl radical-scavenging potency, making them less effective as antioxidants compared to compounds like α-tocopherol (Kamal-Eldin et al., 2001).

Optical Mapping in Blood-Perfused Myocardium

Styryl dyes, closely related to 5-Styrylresorcinol, have been developed for optical mapping in blood-perfused myocardium. These dyes are optimized for deeper tissue probing and provide high voltage sensitivity and slower internalization rates, useful in cardiac research (Matiukas et al., 2007).

Propiedades

Nombre del producto |

5-Styrylresorcinol |

|---|---|

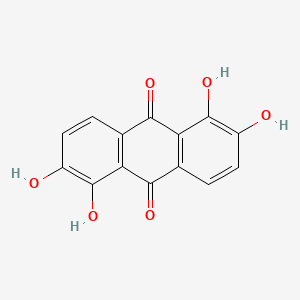

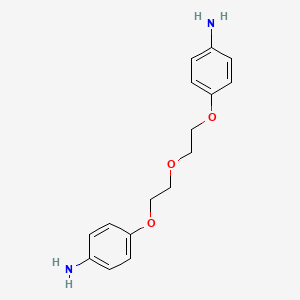

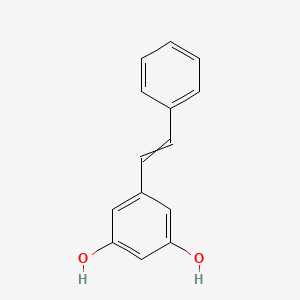

Fórmula molecular |

C14H12O2 |

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

5-(2-phenylethenyl)benzene-1,3-diol |

InChI |

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H |

Clave InChI |

YCVPRTHEGLPYPB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |

Sinónimos |

3,5-dihydroxystilbene |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)